4-(3-Fluorophenyl)thiazol-5-amine
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Overview
Description
4-(3-Fluorophenyl)thiazol-5-amine is a heterocyclic organic compound that features a thiazole ring substituted with a fluorophenyl group. Thiazoles are known for their aromaticity and biological activity, making them valuable in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)thiazol-5-amine typically involves the reaction of 3-fluoroaniline with thioamide under specific conditions. One common method includes the use of a cyclization reaction where the thioamide and 3-fluoroaniline are heated together in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
4-(3-Fluorophenyl)thiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)thiazol-5-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic heterocyclic compound with similar aromatic properties.
4-Phenylthiazole: Similar structure but without the fluorine substitution.
3-Fluorophenylthiazole: Similar structure but with the fluorine substitution on a different position.
Uniqueness
4-(3-Fluorophenyl)thiazol-5-amine is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C9H7FN2S |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C9H7FN2S/c10-7-3-1-2-6(4-7)8-9(11)13-5-12-8/h1-5H,11H2 |
InChI Key |
DAFHSCAMQQXVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(SC=N2)N |
Origin of Product |
United States |
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